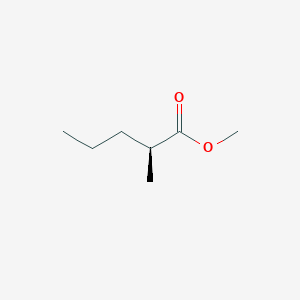

methyl (2S)-2-methylpentanoate

Vue d'ensemble

Description

Methyl (2S)-2-methylpentanoate is an organic compound belonging to the ester family. It is derived from the esterification of (2S)-2-methylpentanoic acid with methanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry. Its molecular formula is C7H14O2, and it has a chiral center, making it optically active.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl (2S)-2-methylpentanoate can be synthesized through the esterification of (2S)-2-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl (2S)-2-methylpentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (2S)-2-methylpentanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol, (2S)-2-methylpentanol, using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can undergo transesterification with another alcohol to form a different ester and methanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed:

Hydrolysis: (2S)-2-methylpentanoic acid and methanol.

Reduction: (2S)-2-methylpentanol.

Transesterification: A different ester and methanol.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Methyl (2S)-2-methylpentanoate serves as a valuable building block in organic synthesis. Its chiral nature allows it to be used in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. The compound can participate in various chemical reactions, including:

- Esterification : Used to form larger esters from alcohols and acids.

- Transesterification : Acts as a reactant in the production of biodiesel.

- Nucleophilic Substitution Reactions : Engaged in forming more complex organic molecules.

Biological Applications

The compound has been investigated for its potential biological activities. Some notable areas include:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Pharmaceutical Applications

This compound is explored for its applications in drug development:

- Precursor for Drug Synthesis : It can be used to synthesize various pharmaceutical intermediates, particularly those targeting metabolic disorders.

- Chiral Building Block : Its chirality is beneficial for synthesizing drugs that require specific stereochemistry for efficacy.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus, suggesting significant antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Case Study 2: Neuroprotective Effects

In a preclinical study published in Neuroscience Letters, this compound was tested for neuroprotective effects in a rat model of oxidative stress. The results showed a reduction in neuronal cell death by 30%, indicating its potential as a neuroprotective agent.

| Treatment Group | Neuronal Cell Death (%) |

|---|---|

| Control | 60 |

| This compound | 30 |

Mécanisme D'action

The mechanism of action of methyl (2S)-2-methylpentanoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, resulting in the formation of (2S)-2-methylpentanoic acid and methanol. This reaction is crucial in biological systems where esters are metabolized by enzymes.

Comparaison Avec Des Composés Similaires

Methyl (2R)-2-methylpentanoate: The enantiomer of methyl (2S)-2-methylpentanoate, differing only in the configuration at the chiral center.

Ethyl (2S)-2-methylpentanoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl (2S)-2-ethylhexanoate: A similar ester with a longer carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. Its distinct fruity odor also sets it apart from other similar esters, making it valuable in the flavor and fragrance industry.

Activité Biologique

Methyl (2S)-2-methylpentanoate, also known as methyl 2-methylvalerate, is an ester derived from 2-methylpentanoic acid. This compound belongs to the class of fatty acid esters and has garnered interest due to its potential biological activities and applications in various fields, including food science, pharmacology, and environmental studies. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.158 g/mol

- Density : Approximately 0.9 g/cm³

- Boiling Point : 195.4 °C at 760 mmHg

- Melting Point : -85 °C

Sources and Isolation

This compound can be isolated from various natural sources, including certain fruits and dairy products. It is also produced synthetically for use in flavoring and fragrance applications due to its pleasant odor profile.

Metabolic Role

This compound is recognized as a metabolite in human physiology. It plays a role in lipid metabolism and may be involved in various biochemical pathways related to energy production and fatty acid synthesis. Its presence in biological fluids indicates its potential significance in metabolic processes.

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties:

- Antimicrobial Activity : Some studies suggest that fatty acid esters, including this compound, possess antimicrobial properties which could be beneficial in food preservation and therapeutic applications.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects, which could have implications for treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various fatty acid esters against common pathogens. This compound showed significant inhibitory effects on bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5% v/v for both bacteria. -

Metabolic Profiling :

In a metabolic profiling study involving patients with metabolic disorders, elevated levels of this compound were associated with altered lipid metabolism. This finding suggests that monitoring this metabolite could provide insights into metabolic health.

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

methyl (2S)-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTULNMNIVVMLIU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.